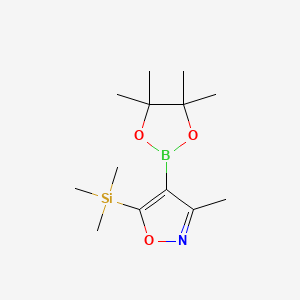
2-Fluoro-4-iodo-3,5-dimethylpyridine
Vue d'ensemble
Description
2-Fluoro-4-iodo-3,5-dimethylpyridine is a chemical compound with the CAS number 1429510-62-2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with fluorine and iodine substituents at the 2nd and 4th positions, respectively, and methyl groups at the 3rd and 5th positions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that similar compounds are used as intermediates in various chemical reactions .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 263.8±35.0 °C and a predicted density of 1.774±0.06 g/cm3 .Applications De Recherche Scientifique
Chemistry and Synthesis
The chemistry and synthesis of pyridine derivatives, such as 2-Fluoro-4-iodo-3,5-dimethylpyridine, play a crucial role in various scientific research applications, particularly in the development of pharmaceuticals and materials. These compounds serve as key intermediates in the synthesis of more complex molecules. For instance, the study of metallation of π-deficient heteroaromatic compounds highlights the importance of such pyridine derivatives in creating 2,3- or 3,4-disubstituted pyridines, which are valuable in drug development and synthesis of functional materials (Marsais & Quéguiner, 1983). Furthermore, advancements in fluoroalkylation reactions in aqueous media, including the manipulation of fluoroalkyl groups like those in this compound, underscore their significance in creating environmentally friendly synthetic methods for fluorinated compounds, which are essential in medicinal chemistry and materials science (Song et al., 2018).
Drug Development and Molecular Imaging
In drug development, fluorinated compounds, including derivatives of pyridine, are highly valued due to the unique properties that fluorine atoms confer on molecules, such as increased stability and altered metabolic profiles. For instance, fluorinated pyrimidines are critical in cancer treatment, offering insights into developing more effective chemotherapy agents (Gmeiner, 2020). Additionally, the role of fluorinated compounds in molecular imaging, particularly in the diagnosis of diseases such as Alzheimer's, illustrates the importance of these chemicals in enhancing the specificity and efficacy of imaging techniques (Nordberg, 2007).
Environmental and Health Impact
Understanding the environmental and health impacts of fluorinated compounds, including this compound and its derivatives, is essential for their responsible use in scientific research. Studies on the toxicity of fluorophores used in molecular imaging provide critical data for ensuring the safe application of these compounds in clinical settings, highlighting the necessity of evaluating the potential risks associated with their use (Alford et al., 2009).
Propriétés
IUPAC Name |
2-fluoro-4-iodo-3,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-3-10-7(8)5(2)6(4)9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQKRZFLGRUHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1I)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)
![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)
![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)



![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)




![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)